Cas no 1401983-33-2 (rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate)
![rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1401983-33-2x500.png)
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate 化学的及び物理的性質
名前と識別子
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- rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- 1401983-33-2
- EN300-7209399
-
- インチ: 1S/C12H15NO3/c14-7-10-6-11(10)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1
- InChIKey: CCMDHFHESSCBOA-WDEREUQCSA-N
- SMILES: OC[C@@H]1C[C@H]1NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 221.10519334g/mol
- 同位素质量: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 58.6Ų
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7209399-5.0g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 5g |
$5014.0 | 2023-05-24 | ||
Enamine | EN300-7209399-0.25g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 0.25g |
$1591.0 | 2023-05-24 | ||
Enamine | EN300-7209399-0.1g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 0.1g |
$1521.0 | 2023-05-24 | ||
Enamine | EN300-7209399-1.0g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 1g |
$1729.0 | 2023-05-24 | ||
Enamine | EN300-7209399-2.5g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 2.5g |
$3389.0 | 2023-05-24 | ||
Enamine | EN300-7209399-0.05g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 0.05g |
$1452.0 | 2023-05-24 | ||
Enamine | EN300-7209399-0.5g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 0.5g |
$1660.0 | 2023-05-24 | ||
Enamine | EN300-7209399-10.0g |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
1401983-33-2 | 10g |
$7435.0 | 2023-05-24 |
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamateに関する追加情報
Comprehensive Guide to rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2)
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2) is a chiral cyclopropane derivative with significant potential in pharmaceutical and chemical research. This compound features a cyclopropyl carbamate backbone, which is increasingly studied for its unique structural properties and applications in drug discovery. The presence of both hydroxymethyl and benzyl carbamate groups enhances its versatility, making it a valuable intermediate in organic synthesis.
The compound's stereochemistry, denoted by the (1R,2R) configuration, plays a crucial role in its biological activity. Researchers are particularly interested in its potential as a chiral building block for the development of novel therapeutics. Its carbamate functionality is known to improve metabolic stability, a key factor in drug design. Recent studies have explored its use in enzyme inhibition and as a precursor for bioactive molecules.
One of the most searched questions about rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is its synthesis and purification methods. The compound is typically prepared via stereoselective cyclopropanation, followed by carbamate formation. Advanced techniques like HPLC and chiral chromatography are often employed to isolate the desired enantiomers. These methods are critical for ensuring high purity, which is essential for pharmaceutical applications.
In the context of current trends, rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate aligns with the growing demand for chiral intermediates in drug development. The rise of personalized medicine and targeted therapies has increased the need for enantiomerically pure compounds. This compound's ability to serve as a scaffold for small-molecule drugs makes it highly relevant in modern medicinal chemistry.
Another hot topic is the compound's potential in green chemistry. Researchers are investigating eco-friendly synthetic routes to minimize waste and reduce environmental impact. The hydroxymethyl group in rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate offers opportunities for further functionalization using sustainable catalysts, aligning with the principles of atom economy.
The market for chiral compounds like rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is expanding rapidly, driven by advancements in asymmetric synthesis and catalysis. Pharmaceutical companies are investing heavily in chiral technologies to develop more effective and safer drugs. This compound's unique structure positions it as a promising candidate for future innovations in drug discovery and chemical biology.
For researchers and industry professionals, understanding the physicochemical properties of rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is essential. Its solubility, stability, and reactivity under various conditions are critical for optimizing synthetic protocols. Recent publications have highlighted its compatibility with microwave-assisted synthesis, a technique gaining traction for its efficiency and scalability.
In summary, rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2) is a compound of significant interest in both academic and industrial settings. Its chiral nature, combined with its functional groups, makes it a versatile tool for organic synthesis and medicinal chemistry. As the demand for enantiomerically pure compounds grows, this molecule is poised to play a pivotal role in the development of next-generation therapeutics.
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